tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1203499-30-2
VCID: VC3367415
InChI: InChI=1S/C13H17ClN2O2/c1-5-6-9-10(14)7-8-15-11(9)16-12(17)18-13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,15,16,17)
SMILES: CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)Cl
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate

CAS No.: 1203499-30-2

Cat. No.: VC3367415

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate - 1203499-30-2

Specification

CAS No. 1203499-30-2
Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name tert-butyl N-(4-chloro-3-prop-2-enylpyridin-2-yl)carbamate
Standard InChI InChI=1S/C13H17ClN2O2/c1-5-6-9-10(14)7-8-15-11(9)16-12(17)18-13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,15,16,17)
Standard InChI Key XUFVEJDQXVREQN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)Cl

Introduction

Synthesis and Applications

The synthesis of tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate would typically involve the reaction of a 3-allyl-4-chloropyridin-2-amine with tert-butyl chloroformate in the presence of a base. This process is common for forming carbamate derivatives.

In terms of applications, carbamates like this compound are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The allyl group can participate in further reactions such as cross-coupling or cycloaddition reactions, while the carbamate group can be cleaved to reveal the amine functionality.

Research Findings and Potential Uses

While specific research findings on tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate are not available, related compounds have shown utility in various chemical transformations. For instance, carbamates are known for their role in protecting amines during synthesis, and the allyl group can be used to introduce additional functionality through various organic reactions.

Potential UseDescription
Pharmaceutical SynthesisIntermediate for drug synthesis, particularly where amines need protection.
Agrochemical SynthesisPotential intermediate for the synthesis of pesticides or herbicides.
Organic SynthesisUseful in reactions involving the allyl group, such as cross-coupling or cycloaddition reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator